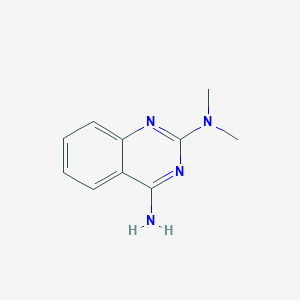
4-Amino-2-dimethylaminoquinazoline
Descripción general
Descripción
4-Amino-2-dimethylaminoquinazoline is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound with a molecular formula of C11H13N3. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-dimethylaminoquinazoline is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as tyrosine kinase, which are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and division.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Amino-2-dimethylaminoquinazoline have been extensively studied. It has been shown to have a cytotoxic effect on cancer cells, leading to their death. It has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-2-dimethylaminoquinazoline in lab experiments is its ability to selectively inhibit certain enzymes, making it a potential drug candidate. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-Amino-2-dimethylaminoquinazoline in scientific research. One potential direction is the development of more effective anticancer drugs based on this compound. Another potential direction is the investigation of its potential use as an antimalarial drug. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion:
4-Amino-2-dimethylaminoquinazoline is a unique and versatile compound that has been extensively studied in scientific research. Its potential applications in medicine, particularly in the fields of cancer and malaria, make it a promising drug candidate. Further research is needed to fully understand its mechanism of action and to develop more effective drugs based on this compound.
Aplicaciones Científicas De Investigación
4-Amino-2-dimethylaminoquinazoline has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. It has been studied for its potential application as an anticancer agent due to its ability to inhibit certain enzymes that are involved in cancer cell growth. It has also been investigated for its potential use as an antimalarial drug.
Propiedades
Nombre del producto |
4-Amino-2-dimethylaminoquinazoline |
|---|---|
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-N,2-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3,(H2,11,12,13) |
Clave InChI |
YPINGHVENXGMOX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)N |
SMILES canónico |
CN(C)C1=NC2=CC=CC=C2C(=N1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

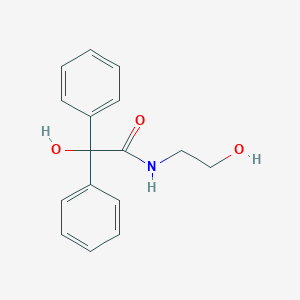
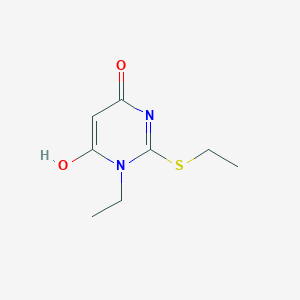
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
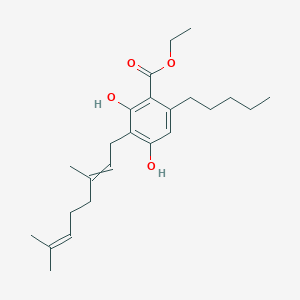
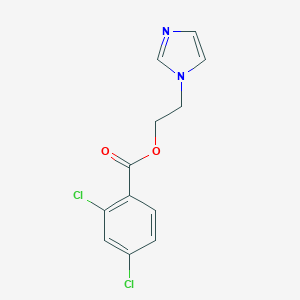
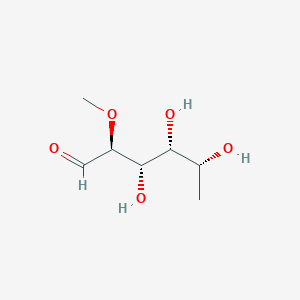
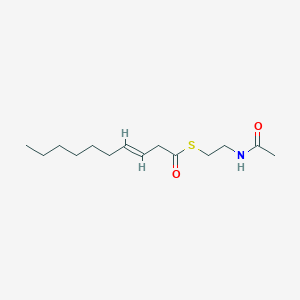
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)




